![molecular formula C20H15ClFN3O2S2 B2356111 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 687564-08-5](/img/structure/B2356111.png)
2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound “2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene and a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], or [5+1] heterocyclization reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and involves several functional groups including a thieno[3,2-d]pyrimidin-2-yl group, a thio group, and a fluorophenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thieno[3,2-d]pyrimidin-2-yl group, in particular, can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. For example, it is likely to have a high molecular weight due to the presence of multiple rings and functional groups .Scientific Research Applications
Antibacterial Activity
Compounds structurally similar to 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These studies show the potential of such compounds in developing new antibacterial agents (Desai et al., 2008).
Antitumor Activity
Research into related chemical structures has demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Such studies highlight the relevance of these compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).
Antinociceptive and Anti-inflammatory Properties
Derivatives of this compound class have shown significant antinociceptive and anti-inflammatory activities. The research suggests their potential as new drugs for treating pain and inflammation without the side effects commonly associated with traditional drugs (Selvam et al., 2012).
Molecular Docking and Spectroscopic Studies
Molecular docking studies and spectroscopic analyses of similar compounds have been carried out to understand their interaction with biological targets. These studies are crucial for drug design and development, especially in targeting specific enzymes or receptors (Mary et al., 2020).
Photovoltaic Efficiency and Fluorescence Studies
Some derivatives have been studied for their photochemical and thermochemical properties, showing potential for use in dye-sensitized solar cells and as fluorescent materials. This aspect of research opens up applications beyond pharmaceuticals, venturing into material sciences and renewable energy (Wang et al., 2008).
Future Directions
properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-7,10H,8-9,11H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJNXIDQYKBLKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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